
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O3S and its molecular weight is 512. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound is structurally related to quinazoline derivatives, which have been extensively studied for their synthesis and biological activities. For example, quinazolinones and their derivatives exhibit antimicrobial activities against a range of pathogens. A study conducted by Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, demonstrating significant antifungal and antibacterial activities. This suggests that structurally related compounds, such as the one , may also possess antimicrobial properties, warranting further investigation into their potential as antimicrobial agents (N. Patel & S. D. Patel, 2010).
Synthesis and Analgesic Activity
Another area of application for compounds with a quinazoline backbone is in the development of analgesic agents. Research by Saad, Osman, and Moustafa (2011) on pyrazoles and triazoles bearing a quinazoline moiety highlighted their synthesis and evaluation for analgesic activity. Their findings indicate that modifications to the quinazoline core can lead to compounds with potential analgesic properties, suggesting that further exploration into derivatives such as 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could reveal new pain management solutions (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).
Synthesis and Cytotoxic Activity
Quinazoline derivatives have also been synthesized and evaluated for their cytotoxic activity, indicating their potential in cancer therapy. For instance, a study by Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which showed significant growth delays in in vivo colon 38 tumors in mice. This research underlines the importance of quinazoline derivatives in the development of new anticancer agents and suggests that compounds like 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could be valuable in the search for novel cancer treatments (X. Bu, L. W. Deady, G. J. Finlay, B. C. Baguley, & W. A. Denny, 2001).
Eigenschaften
IUPAC Name |
3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-10-11-19-23(14-18)30-26(35-16-20-21(27)8-5-9-22(20)28)31(25(19)33)15-17-6-3-2-4-7-17/h2-11,14H,12-13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDAWXWUAVJEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

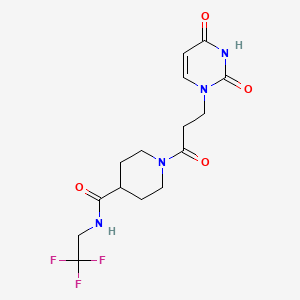
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)
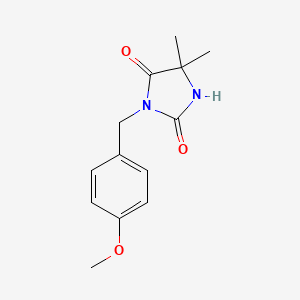
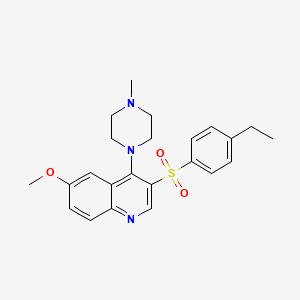
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)
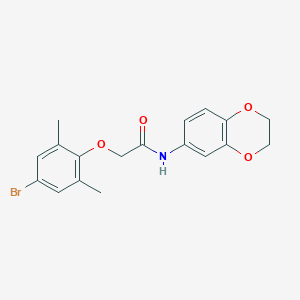
![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)
![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)
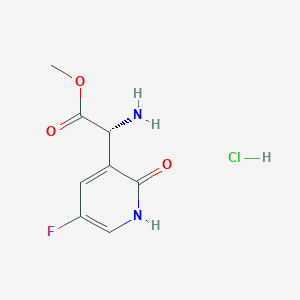
![N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2873173.png)
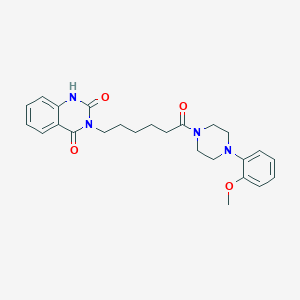

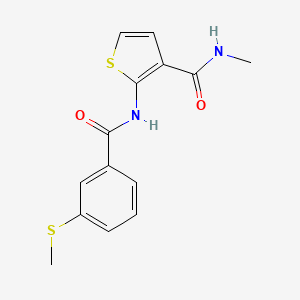
![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)